molecular formula C10H17NO2 B11908800 Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]

Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]

Cat. No.: B11908800
M. Wt: 183.25 g/mol
InChI Key: TZJZOULYGRRCMR-UHFFFAOYSA-N
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Description

Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C10H17NO2 It is characterized by a spirocyclic structure, which includes a cyclopentane ring fused to a pyridine ring and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Octahydrocyclopenta[c]pyridine
  • Octahydrocyclopenta[c]pyran
  • Pyrrolidine Derivatives

Uniqueness

Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] stands out due to its spirocyclic structure, which imparts unique chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Conclusion

Octahydrospiro[cyclopenta[c]pyridine-6,2’-[1,3]dioxolane] is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and chemical properties make it a valuable subject of study and application.

Properties

IUPAC Name

spiro[1,2,3,4,4a,5,7,7a-octahydrocyclopenta[c]pyridine-6,2'-1,3-dioxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-11-7-9-6-10(5-8(1)9)12-3-4-13-10/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJZOULYGRRCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CC3(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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